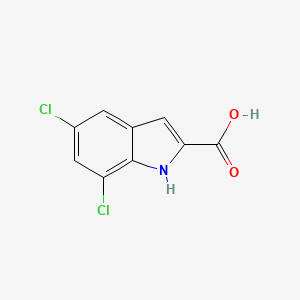

5,7-dichloro-1H-indole-2-carboxylic Acid

Description

BenchChem offers high-quality 5,7-dichloro-1H-indole-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-dichloro-1H-indole-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILAXMNESNFYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407232 | |

| Record name | 5,7-dichloro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-71-6 | |

| Record name | 5,7-dichloro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dichloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,7-dichloro-1H-indole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 5,7-dichloro-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of viable synthetic strategies. The guide focuses on the practical application of established indole syntheses, including the Reissert, Bartoli, and Fischer methods, with an emphasis on the causality behind experimental choices and the integrity of the described protocols. This document aims to be a valuable resource by integrating theoretical principles with actionable experimental procedures.

Introduction: The Significance of 5,7-dichloro-1H-indole-2-carboxylic acid

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substitution pattern on the indole ring plays a crucial role in modulating the biological activity of these compounds. 5,7-dichloro-1H-indole-2-carboxylic acid, with its distinct dichlorination at the 5 and 7 positions of the benzene portion of the indole ring and a carboxylic acid at the 2-position of the pyrrole ring, presents a unique template for the design of novel therapeutic agents. The presence of halogen atoms can enhance metabolic stability, improve membrane permeability, and provide additional vectors for molecular interactions within biological targets. The carboxylic acid moiety at the 2-position serves as a versatile handle for further chemical modifications, such as amide bond formation, esterification, or reduction, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

Strategic Approaches to the Synthesis of the Indole Core

The construction of the indole ring system is a well-explored area of organic chemistry, with several named reactions providing access to a diverse range of substituted indoles. For the synthesis of 5,7-dichloro-1H-indole-2-carboxylic acid, the choice of strategy is dictated by the availability of starting materials, regioselectivity, and overall efficiency. This guide will focus on three prominent and practical approaches: the Reissert indole synthesis, the Bartoli indole synthesis, and the Fischer indole synthesis.

The Reissert Indole Synthesis: A Classic and Reliable Route

The Reissert indole synthesis is a powerful method for the preparation of indole-2-carboxylic acids from ortho-nitrotoluenes.[1][2] This approach is particularly attractive for the synthesis of our target molecule due to the potential availability of the corresponding dichlorinated starting material.

Causality of the Reissert Synthesis: The reaction proceeds in two key stages. The first is a Claisen-type condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an o-nitrophenylpyruvate ester. The acidity of the methyl group of the o-nitrotoluene is enhanced by the electron-withdrawing nitro group, facilitating deprotonation and subsequent nucleophilic attack on the oxalate. The second stage involves the reductive cyclization of the intermediate pyruvate. The nitro group is reduced to an amino group, which then undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration to form the aromatic indole ring.[3]

Workflow for the Reissert Synthesis:

Sources

physical and chemical properties of 5,7-dichloro-1H-indole-2-carboxylic acid

An In-depth Technical Guide to 5,7-dichloro-1H-indole-2-carboxylic Acid

Abstract

5,7-dichloro-1H-indole-2-carboxylic acid is a halogenated derivative of the indole-2-carboxylic acid scaffold, a core structure of significant interest in medicinal chemistry and materials science. The presence of two chlorine atoms on the benzene ring portion of the indole nucleus profoundly influences its electronic properties, reactivity, and biological activity. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its structural characteristics, analytical profile, chemical reactivity, and its emerging role as a versatile building block in the synthesis of complex therapeutic agents.

Chemical Identity and Structure

5,7-dichloro-1H-indole-2-carboxylic acid is systematically identified by its IUPAC name and CAS registry number, which ensures unambiguous reference in scientific literature and chemical databases.[1]

-

IUPAC Name: 5,7-dichloro-1H-indole-2-carboxylic acid[1]

The molecular structure consists of a bicyclic indole core, with chlorine atoms substituted at positions 5 and 7, and a carboxylic acid group at position 2. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group significantly impacts the electron density distribution across the indole ring system.

Caption: 2D Structure of 5,7-dichloro-1H-indole-2-carboxylic acid.

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in various experimental settings. The data for 5,7-dichloro-1H-indole-2-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Weight | 230.04 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Boiling Point | 476.9 °C at 760 mmHg | [6] |

| Melting Point | Not explicitly found; expected to be high (>200 °C) | Inferred from related compounds[7][8] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol, methanol); low solubility in water. | Inferred from general carboxylic acid properties[7][9] |

| pKa | Not explicitly found; predicted to be < 4.4 due to electron-withdrawing Cl atoms. | Inferred from parent compound pKa[7] |

| XLogP3-AA | 3.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The high boiling point is characteristic of carboxylic acids, which can form stable hydrogen-bonded dimers.[9] The two chlorine substituents increase the molecule's lipophilicity, as indicated by the XLogP3 value, suggesting reduced solubility in aqueous media compared to its non-halogenated parent compound, indole-2-carboxylic acid.[10]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound. While specific spectra for this exact molecule are not publicly available, a predictive analysis based on its functional groups provides a reliable characterization framework.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carboxylic acid and indole N-H groups. Hydrogen bonding significantly influences the position and shape of the O-H and N-H stretching bands.[11]

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Very broad, strong |

| N-H (Indole) | Stretching | ~3350 | Medium, sharp |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to weak |

| C=O (Carbonyl) | Stretching | 1700 - 1725 | Strong, sharp |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium, multiple bands |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium to strong |

Causality: The extreme broadness of the O-H stretch is a hallmark of carboxylic acids and arises from the strong intermolecular hydrogen bonding that creates a wide range of vibrational energy states.[11] The C=O stretch is intense due to the large change in dipole moment during vibration.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide distinct signals for each unique proton in the molecule. The acidic protons of the carboxylic acid and indole N-H are typically broad and may exchange with D₂O.

-

-COOH Proton: A broad singlet, typically downfield (>12 ppm).

-

-NH Proton: A broad singlet, typically in the range of 8-11 ppm.

-

Aromatic Protons (H3, H4, H6): Expected in the aromatic region (7-8 ppm). The specific coupling patterns would reveal their connectivity.

¹³C NMR: The carbon spectrum would show nine distinct signals corresponding to the nine carbon atoms in the structure.

-

Carbonyl Carbon (-COOH): The most downfield signal, typically >165 ppm.

-

Aromatic & Indole Carbons: Signals in the range of 100-140 ppm. Carbons bonded to chlorine (C5, C7) will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The spectrum would show a prominent molecular ion peak cluster corresponding to the mass of the molecule (m/z ≈ 230).

-

Isotopic Pattern: A critical diagnostic feature will be the isotopic pattern caused by the two chlorine atoms. The relative abundance of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately in a 9:6:1 ratio, confirming the presence of two chlorine atoms.

-

Fragmentation: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the indole ring.

Reactivity and Chemical Behavior

The chemical behavior of 5,7-dichloro-1H-indole-2-carboxylic acid is governed by its three primary functional components: the carboxylic acid group, the indole N-H, and the electron-deficient aromatic ring.

-

Carboxylic Acid Group: This group exhibits typical acidity and can be deprotonated by a base to form a carboxylate salt. It readily undergoes esterification with alcohols under acidic conditions or conversion to an acid chloride, which is a precursor for amides and other derivatives.[13][14]

-

Indole N-H Group: The proton on the indole nitrogen is weakly acidic and can be removed by a strong base. The nitrogen can also be alkylated or acylated to produce N-substituted derivatives.[15]

-

Aromatic Ring: The indole ring is typically an electron-rich system prone to electrophilic substitution, primarily at the C3 position. However, the presence of three electron-withdrawing groups (two Cl atoms and a COOH group) deactivates the ring, making electrophilic substitution reactions more challenging than in the parent indole.

Synthesis and Characterization Workflow

While a specific synthesis protocol is beyond the scope of this guide, indole-2-carboxylic acids are often prepared via methods like the Reissert or Fischer indole synthesis.[16] A general workflow for the characterization and quality control of a synthesized batch of 5,7-dichloro-1H-indole-2-carboxylic acid is outlined below.

Caption: General workflow for the purification and characterization of the title compound.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

-

Objective: To assess the purity of the compound.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

-

Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

Analysis: The purity is determined by integrating the area of the main peak relative to the total peak area. This method is standard for analyzing similar indole derivatives.[17]

Applications in Research and Drug Development

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs.[18] 5,7-dichloro-1H-indole-2-carboxylic acid serves as a highly valuable and specialized building block.

-

Protein Degrader Building Blocks: This compound is listed as a building block for protein degraders, a novel therapeutic modality.[2]

-

Antiviral Agents: The parent indole-2-carboxylic acid scaffold has been identified as a promising starting point for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[13][14] The dichloro-substituents can be used to modulate potency, selectivity, and pharmacokinetic properties.

-

General Medicinal Chemistry: It is used as a key starting material for synthesizing more complex molecules with potential anti-inflammatory, anti-cancer, and neuroprotective activities.[6] The chlorine atoms provide handles for further chemical modification and can enhance binding affinity to biological targets through halogen bonding.

Safety and Handling

Based on GHS classification data, 5,7-dichloro-1H-indole-2-carboxylic acid should be handled with appropriate precautions.[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

5,7-dichloro-1H-indole-2-carboxylic acid is a specialized chemical intermediate with a well-defined set of physicochemical and spectroscopic properties. The presence of dichloro-substitution on the indole core imparts unique reactivity and makes it an attractive building block for modern drug discovery, particularly in the development of targeted therapeutics like antivirals and protein degraders. A thorough understanding of its properties, as detailed in this guide, is crucial for its effective application in research and development.

References

-

5,7-dichloro-1H-indole-2-carboxylic acid | C9H5Cl2NO2 | CID 4983238. (n.d.). PubChem. Retrieved from [Link]

-

5,7-Dichloro-1H-indole-2-carboxylic acid. (n.d.). Sigma-Aldrich. Retrieved from

-

Ethyl 5,7-dichloro-1H-indole-2-carboxylate, 97%. (n.d.). J&K Scientific. Retrieved from [Link]

-

Ethyl 5,7-dichloro-1H-indole-2-carboxylate Cas 4792-70-5. (n.d.). BIOSYNCE. Retrieved from [Link]

-

Indolo[3,2-b]carbazole-7-carboxylic acid, 5,7-dichloro-1,2,3,4-tetrahydro. (n.d.). Mol-Instincts. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

5,7-Dichloro-1H-indole-2-carboxylic acid. (n.d.). My Skin Recipes. Retrieved from [Link]

-

Indole-2-carboxylic Acid: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. Retrieved from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

-

Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). (n.d.). Cheméo. Retrieved from [Link]

-

Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). PMC - NIH. Retrieved from [Link]

-

Supporting Information Experimental. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Physical Properties of Carboxylic Acids. (n.d.). TSFX. Retrieved from [Link]

-

Indole-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2003). ResearchGate. Retrieved from [Link]

Sources

- 1. 5,7-dichloro-1H-indole-2-carboxylic acid | C9H5Cl2NO2 | CID 4983238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 5,7-DICHLORO-1H-INDOLE-2-CARBOXYLIC ACID | 4792-71-6 [chemicalbook.com]

- 6. 5,7-Dichloro-1H-indole-2-carboxylic acid [myskinrecipes.com]

- 7. nbinno.com [nbinno.com]

- 8. Indole-2-carboxylic acid 98 1477-50-5 [sigmaaldrich.com]

- 9. tsfx.edu.au [tsfx.edu.au]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. echemi.com [echemi.com]

- 12. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5,7-dichloro-1H-indole-2-carboxylic Acid | 4792-71-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to 5,7-dichloro-1H-indole-2-carboxylic acid (CAS: 4792-71-6)

This technical guide provides a comprehensive overview of 5,7-dichloro-1H-indole-2-carboxylic acid, a halogenated indole derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical properties, synthesis, characterization, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Indole Scaffold and Halogenation

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of therapeutic agents. The strategic placement of halogen atoms on the indole ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of two chlorine atoms at the 5 and 7 positions of the indole-2-carboxylic acid core in the title compound, 5,7-dichloro-1H-indole-2-carboxylic acid, presents a unique substitution pattern for exploring structure-activity relationships (SAR) in drug design.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 5,7-dichloro-1H-indole-2-carboxylic acid is fundamental for its application in research and development.

Table 1: Physicochemical Properties of 5,7-dichloro-1H-indole-2-carboxylic acid

| Property | Value | Source |

| CAS Number | 4792-71-6 | [1] |

| Molecular Formula | C₉H₅Cl₂NO₂ | [1][2] |

| Molecular Weight | 230.05 g/mol | [1][2] |

| IUPAC Name | 5,7-dichloro-1H-indole-2-carboxylic acid | [2] |

| Appearance | Off-white to light yellow powder (typical) | Commercially available |

| Solubility | Soluble in organic solvents like DMSO and DMF | General chemical knowledge |

| Melting Point | Data not readily available in public sources |

Spectroscopic Characterization

Accurate structural elucidation through spectroscopic methods is crucial for confirming the identity and purity of the synthesized compound. While experimental spectra for 5,7-dichloro-1H-indole-2-carboxylic acid are not widely available in public databases, the expected spectral features can be predicted based on the analysis of similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H and carboxylic acid protons. The electron-withdrawing nature of the chlorine atoms will influence the chemical shifts of the aromatic protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (typically δ 10-13 ppm).[3][4] The N-H proton of the indole ring will also likely appear as a broad singlet. The protons on the benzene ring (H-4 and H-6) and the pyrrole ring (H-3) will have characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The carboxyl carbon is expected to resonate in the downfield region (around 165-185 ppm).[4][5] The carbons attached to the chlorine atoms (C-5 and C-7) will also exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[4][6][7] A strong C=O stretching vibration for the carbonyl group of the carboxylic acid should be observed around 1700-1725 cm⁻¹.[6]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Synthesis of 5,7-dichloro-1H-indole-2-carboxylic acid

The synthesis of 5,7-dichloro-1H-indole-2-carboxylic acid is typically achieved through a two-step process: a Fischer indole synthesis to construct the indole core, followed by the hydrolysis of the resulting ester.

Diagram 1: Synthetic Pathway

Caption: Synthetic route to 5,7-dichloro-1H-indole-2-carboxylic acid.

Step 1: Fischer Indole Synthesis of Ethyl 5,7-dichloro-1H-indole-2-carboxylate

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[2][8][9] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2][8] In this case, 2,4-dichlorophenylhydrazine is reacted with an α-ketoester, such as diethyl ketomalonate, to yield the corresponding ethyl indole-2-carboxylate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorophenylhydrazine and a suitable solvent (e.g., ethanol, acetic acid).

-

Addition of Ketoester: To the stirred solution, add diethyl ketomalonate.

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product, ethyl 5,7-dichloro-1H-indole-2-carboxylate, will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis of Ethyl 5,7-dichloro-1H-indole-2-carboxylate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by saponification using a strong base.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 5,7-dichloro-1H-indole-2-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction Conditions: Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Work-up: After cooling the reaction mixture, remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Acidify the aqueous solution with a strong acid (e.g., concentrated hydrochloric acid) to a pH of approximately 2-3. The carboxylic acid product will precipitate out.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield 5,7-dichloro-1H-indole-2-carboxylic acid.

Applications in Drug Discovery and Development

Indole-2-carboxylic acid derivatives have emerged as a promising class of compounds in drug discovery, with activities against a range of biological targets. The unique substitution pattern of 5,7-dichloro-1H-indole-2-carboxylic acid makes it a valuable building block for the synthesis of novel therapeutic agents.

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus.[10][11][12] The indole-2-carboxylic acid scaffold has been identified as a key pharmacophore for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[9][10][13] The carboxylic acid moiety is believed to chelate with the magnesium ions in the active site of the enzyme, while the indole ring can engage in π-π stacking interactions with the viral DNA.[9][13] The presence of halogen atoms on the indole ring can further enhance these interactions and improve the inhibitory potency.[9][13]

Diagram 2: Mechanism of HIV-1 Integrase Inhibition

Caption: Putative binding mode of indole-2-carboxylic acid derivatives.

Dual IDO1/TDO Inhibition for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in tumor immune escape by catalyzing the degradation of the essential amino acid tryptophan.[6][7] The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, suppress the activity of immune cells, allowing the tumor to evade the host's immune system. Consequently, the inhibition of IDO1 and TDO has emerged as a promising strategy in cancer immunotherapy.[7] Indole-2-carboxylic acid derivatives have been investigated as potential dual inhibitors of IDO1 and TDO, offering a new avenue for the development of novel anti-cancer agents.

Conclusion

5,7-dichloro-1H-indole-2-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the well-established Fischer indole synthesis and subsequent hydrolysis is a practical route for its preparation. The unique dichlorination pattern on the indole core provides a strategic advantage for fine-tuning the pharmacological properties of lead compounds. The demonstrated potential of the indole-2-carboxylic acid scaffold as an inhibitor of HIV-1 integrase and a dual inhibitor of IDO1/TDO highlights the importance of further exploring the therapeutic potential of derivatives of 5,7-dichloro-1H-indole-2-carboxylic acid. This technical guide serves as a foundational resource for researchers embarking on the synthesis and application of this intriguing molecule.

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18). RSC Advances. Available at: [Link]

-

5,7-dichloro-1H-indole-2-carboxylic acid | C9H5Cl2NO2 | CID 4983238. PubChem. Available at: [Link]

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3547-3561.

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023-12-08). Molecules. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023-01-01). In Organic Chemistry (McMurry). LibreTexts. Available at: [Link]

-

Fischer indole synthesis. (2024-01-01). In Wikipedia. Retrieved from [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023-12-08). National Center for Biotechnology Information. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18). RSC Publishing. Available at: [Link]

-

(A) Design strategy of indole-2-carboxylic acid (1) as a potential... - ResearchGate. (n.d.). Retrieved from [Link]

-

Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors. (2020-02-01). Antiviral Research. Available at: [Link]

-

13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

Indole-2-carboxylic acid. NIST WebBook. Available at: [Link]

-

Supporting information Indoles. The Royal Society of Chemistry. Available at: [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2023-01-01). Molecules. Available at: [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Available at: [Link]

-

Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. (2024-03-14). YouTube. Available at: [Link]

-

IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. (2019-10-31). OncLive. Available at: [Link]

-

Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications. (2019-06-02). Journal of Cancer. Available at: [Link]

-

Indoleamine 2,3-Dioxygenase 1 Inhibitor-Loaded Nanosheets Enhance CAR-T Cell Function in Esophageal Squamous Cell Carcinoma. (2021-01-01). Frontiers in Immunology. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 5,7-dichloro-1H-indole-2-carboxylic acid | C9H5Cl2NO2 | CID 4983238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mzCloud – 5 Chloroindole 2 carboxylic acid [mzcloud.org]

- 11. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Indole-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[1] This technical guide provides an in-depth exploration of the mechanisms of action of various indole-2-carboxylic acid derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect the molecular interactions and signaling pathways modulated by these compounds, moving beyond a mere cataloging of targets to an analysis of the causal relationships that underpin their biological effects. This document is structured to provide both a high-level strategic overview and granular, actionable experimental protocols, ensuring its utility in both conceptualization and execution of drug discovery programs.

Introduction: The Versatility of the Indole-2-Carboxylic Acid Core

The indole ring system is a ubiquitous motif in biologically active molecules, from the essential amino acid tryptophan to neurotransmitters like serotonin.[1] Its unique electronic properties and conformational flexibility make it an ideal scaffold for designing molecules that can interact with a wide range of biological targets. The addition of a carboxylic acid group at the 2-position further enhances its potential, providing a key interaction point for binding to enzyme active sites and receptors.[2][3] This guide will delve into the specific mechanisms of action of indole-2-carboxylic acid derivatives across several key therapeutic areas, highlighting the structure-activity relationships that govern their potency and selectivity.

Inhibition of Viral Enzymes: A Case Study in HIV-1 Integrase

A significant application of indole-2-carboxylic acid derivatives is in the development of antiviral agents, particularly as inhibitors of HIV-1 integrase.[3] This enzyme is crucial for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome.[4][5]

Mechanism of Action: Metal Ion Chelation and Disruption of Strand Transfer

Indole-2-carboxylic acid derivatives targeting HIV-1 integrase function as strand transfer inhibitors (INSTIs).[4] Their mechanism of action is centered on the chelation of divalent magnesium ions (Mg²⁺) within the enzyme's active site.[5][6] These Mg²⁺ ions are essential cofactors for the catalytic activity of integrase.[5] The indole core and the C2 carboxyl group of the inhibitor form a chelating triad with the two Mg²⁺ ions, effectively blocking the strand transfer step of integration.[5][6]

Further structural optimizations, such as the introduction of a long branch on the C3 position of the indole core, can enhance the interaction with a hydrophobic cavity near the active site, leading to increased inhibitory potency.[6] Additionally, modifications at the C6 position, such as the introduction of a halogenated benzene ring, can promote π–π stacking interactions with the viral DNA, further stabilizing the inhibitor-enzyme complex.[4][7]

Caption: Mechanism of HIV-1 Integrase Inhibition.

Quantitative Data: Inhibitory Potency of Lead Compounds

The efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound | Target | IC₅₀ (µM) | Reference |

| Derivative 20a | HIV-1 Integrase | 0.13 | [6] |

| Derivative 17a | HIV-1 Integrase | 3.11 | [4][7] |

| Indole-2-carboxylic acid (parent) | HIV-1 Integrase | 32.37 | [7] |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol is adapted from commercially available kits and published literature.[1][8][9]

Objective: To determine the in vitro inhibitory activity of indole-2-carboxylic acid derivatives against the strand transfer reaction catalyzed by HIV-1 integrase.

Materials:

-

Streptavidin-coated 96-well plates

-

Biotinylated donor substrate (DS) DNA (simulating the viral LTR U5 end)

-

Target substrate (TS) DNA with a 3'-end modification (e.g., digoxin)

-

Recombinant full-length HIV-1 integrase

-

Assay buffer (containing appropriate salts and buffering agents)

-

Wash buffer

-

Blocking buffer

-

HRP-labeled antibody against the TS DNA modification

-

TMB substrate

-

Stop solution (e.g., 1N H₂SO₄)

-

Test compounds (indole-2-carboxylic acid derivatives) dissolved in DMSO

Procedure:

-

Plate Preparation:

-

Add 100 µL of 1X DS DNA solution to each well of the streptavidin-coated plate.

-

Incubate for 30-60 minutes at 37°C.

-

Aspirate the liquid and wash the wells 5 times with 300 µL of wash buffer.

-

Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.

-

Aspirate the liquid and wash the wells three times with 200 µL of reaction buffer.

-

-

Enzyme and Inhibitor Incubation:

-

Add 100 µL of diluted HIV-1 integrase solution to each well.

-

Incubate for 30 minutes at 37°C.

-

Wash the wells three times with 200 µL of reaction buffer.

-

Add 50 µL of reaction buffer containing the test compound at various concentrations (or DMSO for control) to the wells.

-

Incubate for 5 minutes at room temperature.

-

-

Strand Transfer Reaction and Detection:

-

Add 50 µL of TS DNA solution to each well to initiate the reaction.

-

Incubate for 30 minutes at 37°C.

-

Wash the wells 5 times with 300 µL of wash buffer.

-

Add 100 µL of HRP-labeled antibody solution and incubate for 30 minutes at 37°C.

-

Wash the wells 5 times with 300 µL of wash buffer.

-

Add 100 µL of TMB substrate and incubate for 10 minutes at room temperature in the dark.

-

Add 100 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Modulation of Inflammatory Pathways

Indole-2-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties through the inhibition of key enzymes in inflammatory signaling cascades.

Cytosolic Phospholipase A₂ (cPLA₂) Inhibition

Mechanism of Action: 3-Acylindole-2-carboxylic acid derivatives have been shown to inhibit cytosolic phospholipase A₂ (cPLA₂).[8] This enzyme is responsible for the release of arachidonic acid from membrane phospholipids, a rate-limiting step in the production of pro-inflammatory eicosanoids. The inhibitory potency of these derivatives is influenced by the length of the acyl residue at the 3-position, with optimal activity observed with a chain length of 12 or more carbons.[8] Modifications to the carboxylic acid group at the 2-position, such as replacement with an acetic or propionic acid substituent, lead to a decrease in inhibitory potency, highlighting the importance of this functional group for enzyme interaction.[8]

Quantitative Data:

| Compound | Target | IC₅₀ (µM) | Reference |

| 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid | cPLA₂ | 0.5 | [8] |

Cyclooxygenase-2 (COX-2) Inhibition

Mechanism of Action: Certain N-substituted indole-2-carboxylic acid esters have been designed as selective inhibitors of cyclooxygenase-2 (COX-2).[10] COX-2 is an inducible enzyme that converts arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects. Molecular docking studies have shown that these derivatives can bind to the active site of COX-2.[10]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits.[11]

Objective: To screen for and characterize inhibitors of human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid (substrate)

-

NaOH

-

Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10X solution of the test inhibitor in the appropriate solvent (e.g., DMSO).

-

Reconstitute and dilute the COX-2 enzyme, COX Cofactor, and Arachidonic Acid according to the kit instructions.

-

-

Assay Setup:

-

In a 96-well plate, add 10 µL of the diluted test inhibitor to the sample wells.

-

For the enzyme control wells (no inhibitor), add 10 µL of the assay buffer.

-

For the inhibitor control wells, add 10 µL of the diluted known COX-2 inhibitor.

-

-

Enzyme Reaction:

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µL of the reaction mix to each well.

-

Add 10 µL of diluted COX-2 enzyme to all wells except the no-enzyme control.

-

Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously.

-

-

Measurement:

-

Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Targeting Cancer and Immune Regulation: IDO1/TDO Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan metabolism.[12] Their overexpression in many cancers leads to the depletion of tryptophan and the accumulation of kynurenine, which suppresses the anti-tumor immune response. Therefore, dual inhibitors of IDO1 and TDO are attractive targets for cancer immunotherapy.[12]

Mechanism of Action

Indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[12] Molecular docking and dynamic simulations suggest that these compounds bind within the active pockets of both enzymes.[12] The development of 6-acetamido-indole-2-carboxylic acid derivatives has led to compounds with IC₅₀ values in the low micromolar range for both IDO1 and TDO.[12]

Quantitative Data:

| Compound | Target | IC₅₀ (µM) | Reference |

| Compound 9o-1 | IDO1 | 1.17 | [12] |

| Compound 9o-1 | TDO | 1.55 | [12] |

Neuromodulation: Allosteric Modulation of the Cannabinoid CB1 Receptor

Indole-2-carboxamide derivatives, closely related to indole-2-carboxylic acids, have been identified as allosteric modulators of the cannabinoid CB1 receptor.[11][13]

Mechanism of Action

These compounds do not bind to the primary (orthosteric) site where endogenous cannabinoids bind, but rather to a distinct allosteric site on the receptor.[11] This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the binding and/or efficacy of orthosteric ligands.[11] For instance, some indole-2-carboxamides enhance the binding of CB1 agonists while decreasing Gᵢ coupling activity, demonstrating pathway-dependent modulation.[11] Structure-activity relationship studies have shown that substituents on the indole and phenyl rings, as well as the linker between them, are crucial for their modulatory activity.[13]

Caption: Allosteric Modulation of the CB1 Receptor.

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold has proven to be a remarkably versatile platform for the development of novel therapeutics targeting a wide range of diseases. The mechanisms of action of its derivatives are diverse, spanning from direct enzyme inhibition through metal chelation to allosteric modulation of G protein-coupled receptors. A deep understanding of the structure-activity relationships and the specific molecular interactions is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a starting point for the in vitro characterization of new chemical entities based on this privileged scaffold. Future research will likely focus on further optimizing these derivatives to address challenges such as drug resistance and off-target effects, as well as exploring their potential against new and emerging biological targets.

References

- Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed. (n.d.).

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. (n.d.).

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed. (2020, February 15).

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (n.d.).

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (n.d.).

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (2024, March 18).

- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC - PubMed Central. (n.d.).

- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC - PubMed Central. (n.d.).

- Indole-2-carboxylic Acid: A Comprehensive Overview. (2025, April 5).

- Buy Indole-2-carboxylic acid | 1477-50-5 - Smolecule. (n.d.).

- Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed. (n.d.).

- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Publishing. (2021, April 26).

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - ResearchGate. (2024, March 8).

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - NIH. (2023, July 22).

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18).

Sources

- 1. mdpi.com [mdpi.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. realmofcaring.org [realmofcaring.org]

- 6. Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content - PMC [pmc.ncbi.nlm.nih.gov]

- 7. content.abcam.com [content.abcam.com]

- 8. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. xpressbio.com [xpressbio.com]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessing Allosteric Modulation of CB1 at the Receptor and Cellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

The Indole-2-Carboxamide Scaffold: A Cornerstone in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole ring system is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with profound pharmacological activities.[1][2] Among its many derivatives, the substituted indole-2-carboxamide has emerged as a particularly versatile and fruitful scaffold. Its unique combination of a rigid, planar indole core and a flexible carboxamide linker allows for precise three-dimensional orientation of substituents, enabling tailored interactions with a wide array of biological targets. This guide provides a senior application scientist's perspective on the discovery, synthesis, and optimization of substituted indole-2-carboxamides, moving from foundational chemistry to targeted therapeutic applications with field-proven insights.

Part 1: Core Synthetic Strategies: From Carboxylic Acid to Bioactive Amide

The construction of an indole-2-carboxamide library begins with robust and flexible synthetic routes. The most prevalent strategy involves the coupling of an indole-2-carboxylic acid precursor with a desired amine. The efficacy of this approach hinges on the method used to activate the carboxylic acid.

Foundational Synthetic Workflow

The synthesis typically starts from commercially available or readily prepared indole-2-carboxylic acids or their ester equivalents.[1][3] The core workflow can be generalized into a few key steps, providing a reliable platform for generating diverse analogues.

Caption: Generalized synthetic workflow for substituted indole-2-carboxamides.

Detailed Experimental Protocol: General Amide Coupling

This protocol is a self-validating system, synthesized from methodologies reported in multiple successful campaigns.[4][5] The choice of coupling reagent is critical; reagents like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) are highly effective for minimizing side reactions and achieving high yields.

-

Preparation: To a solution of the substituted indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Acetonitrile (ACN), add the desired amine (1.1 eq).

-

Base Addition: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture to act as a proton scavenger.

-

Coupling Reagent Addition: Slowly add the coupling reagent, such as BOP (1.2 eq), to the stirred solution at room temperature. The causality here is that the BOP reagent activates the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed sequentially with an aqueous acid (e.g., 1N HCl), a base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the final indole-2-carboxamide.[4]

-

Characterization: The structure and purity of the final compound are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][5]

Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)

The true power of the indole-2-carboxamide scaffold lies in its adaptability. By systematically modifying substituents at various positions on the indole ring (e.g., C3, C5, C6) and on the amide side chain, researchers have developed potent and selective modulators for diverse biological targets.

Application in Oncology: Dual EGFR/CDK2 Inhibitors

A significant breakthrough has been the development of indole-2-carboxamides as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins implicated in cancer cell proliferation and survival.[4][6] This polypharmacological approach is designed to overcome the drug resistance often seen with single-target agents.[4]

The lead compounds in this class induce potent antiproliferative and apoptotic effects. They simultaneously inhibit EGFR, blocking downstream pro-survival signaling, and CDK2, causing cell cycle arrest. This dual action culminates in the activation of the intrinsic apoptotic pathway, characterized by the release of Cytochrome C from mitochondria, activation of caspases, and an increased Bax/Bcl-2 ratio.[4]

Caption: Dual inhibition of EGFR/CDK2 by indole-2-carboxamides leading to apoptosis.

Systematic modification of the indole-2-carboxamide scaffold has revealed key structural requirements for potent anticancer activity.[4]

-

Phenethyl Moiety: The presence of a phenethyl group attached to the carboxamide nitrogen is crucial for antiproliferative action.[4]

-

Terminal Amine: Substitution at the para-position of the phenethyl ring with cyclic amines (e.g., morpholine, 2-methylpyrrolidine) significantly enhances potency. For instance, compound 5d (morpholine) and 5e (2-methylpyrrolidine) were found to be the most potent derivatives.[4]

-

Indole Substitution: A chloro group at the 5-position of the indole ring is a common feature in active compounds.

The following tables summarize the biological activity of key compounds against various cancer cell lines and their target kinases.

Table 1: Antiproliferative Activity (GI₅₀, µM) of Lead Indole-2-Carboxamides

| Compound | R₄ Substituent | Mean GI₅₀ (µM)[4] | MCF-7 (Breast) | A-549 (Lung) | Panc-1 (Pancreatic) |

|---|---|---|---|---|---|

| 5a | H | 3.70 | 3.50 | 3.60 | 4.00 |

| 5b | 4-dimethylamino | 3.30 | 3.10 | 3.20 | 3.60 |

| 5d | 4-morpholin-4-yl | 1.05 | 1.20 | 0.95 | 1.00 |

| 5e | 2-methylpyrrolidin-1-yl | 0.95 | 1.10 | 0.80 | 0.90 |

| Doxorubicin | (Reference) | 1.13 | 1.10 | 1.20 | 1.10 |

Data sourced from a study on novel indole-2-carboxamide derivatives.[4]

Table 2: EGFR and CDK2 Inhibitory Activity (IC₅₀, nM)

| Compound | EGFR IC₅₀ (nM)[4] | CDK2 IC₅₀ (nM) |

|---|---|---|

| 5d | 89 ± 6 | 105 ± 9 |

| 5e | 93 ± 8 | 112 ± 10 |

| 5j | 98 ± 8 | 115 ± 9 |

| Erlotinib | 80 ± 5 | - |

| Roscovitine | - | 95 ± 7 |

Data demonstrates potent dual inhibition comparable to single-target reference drugs.[4][6]

Application in Infectious Disease: Targeting Mycobacterium tuberculosis

The indole-2-carboxamide scaffold has proven to be a powerful weapon against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[7][8] Several analogues exhibit potent activity against drug-sensitive and drug-resistant Mtb strains.[9][10]

The primary mechanism of action for these antitubercular agents is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3).[11][12][13] MmpL3 is an essential transporter responsible for translocating trehalose monomycolate—a key precursor of mycolic acid—across the inner membrane.[9][13] Inhibition of MmpL3 disrupts the formation of the mycobacterial outer membrane, leading to cell death. This targeted mechanism provides selectivity for mycobacteria over mammalian cells.[11][12]

Caption: Inhibition of the MmpL3 transporter by indole-2-carboxamides in M. tuberculosis.

-

Indole Core: The planarity of the indole ring and the presence of the indole NH are critical for activity.[7] Substitutions at the 4- and 6-positions with electron-withdrawing groups like fluoro or chloro significantly improve metabolic stability and potency.[7][8]

-

Amide Substituent: Bulky, lipophilic groups attached to the amide are highly favorable. Adamantyl and substituted cyclohexyl groups have led to some of the most potent compounds.[7][11] This lipophilicity likely facilitates diffusion through the lipid-rich mycobacterial cell wall.[11]

Table 3: Antitubercular Activity (MIC, µM) of Lead Compounds

| Compound | Indole Substitution | Amide Substituent | M. tb H37Rv MIC (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 2 | 4,6-dimethyl | N-(1-adamantyl) | 0.012[11] | >200 |

| 3 | Unsubstituted | N-(1-adamantyl) | 0.68[11] | - |

| 8f | 6-bromo | N-rimantadine | 0.62[11] | - |

| 8g | 4,6-difluoro | N-rimantadine | 0.32[11] | 128 |

| Ethambutol | (Reference) | - | 4.89[11] | - |

Data highlights the high potency and selectivity of optimized indole-2-carboxamides.[11]

Application in Neuromodulation: CB1 Allosteric Modulators

The indole-2-carboxamide scaffold, exemplified by the prototypical compound ORG27569, was instrumental in the discovery of allosteric modulators for the Cannabinoid Receptor 1 (CB1).[14][15] These compounds bind to a site distinct from the orthosteric site (where endogenous cannabinoids bind), allowing them to modulate—either positively or negatively—the receptor's response to orthosteric ligands.[16][17]

-

C3-Position: The length of the alkyl chain at the C3 position of the indole ring profoundly impacts allostery.[14][16]

-

C5-Position: An electron-withdrawing group, such as chloro, at the C5 position is critical for high binding affinity.[18]

-

Linker and Terminal Amine: The length of the linker between the amide and the terminal phenyl ring, as well as the nature of the amino substituent on that ring, significantly influence both binding affinity (Kₑ) and the binding cooperativity factor (α).[18]

Table 4: Allosteric Modulator Parameters for the CB1 Receptor

| Compound | C3 Substituent | Kₑ (nM) | Cooperativity (α) |

|---|---|---|---|

| ORG27569 (1) | -ethyl | - | - |

| 11j | -pentyl | 167.3[14][16] | 16.55[14][16] |

| 12d | -propyl | 259.3[18] | 24.5[18] |

| 12f | -hexyl | 89.1[18] | - |

Kₑ is the equilibrium dissociation constant for the allosteric site. α is the binding cooperativity factor; α > 1 indicates positive cooperativity (enhances orthosteric binding).[16][18]

Conclusion and Future Perspectives

The discovery and development of substituted indole-2-carboxamides exemplify a highly successful scaffold-based approach in medicinal chemistry. The core structure is synthetically tractable, allowing for the systematic exploration of chemical space. This has led to the identification of potent and selective modulators for targets in oncology, infectious disease, and neurology. Future work will likely focus on fine-tuning ADMET properties to advance lead candidates into clinical trials[9][10] and exploring new therapeutic areas where this versatile scaffold can address unmet medical needs.

References

- Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PubMed Central.

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH.

- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.

- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Publishing.

- Structure-activity Relationship Study of indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PubMed.

- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed.

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents | Journal of Medicinal Chemistry - ACS Publications.

- Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed.

- Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - ACS Publications.

- Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC - NIH.

- Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - RSC Publishing.

- Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals - Taylor & Francis Online.

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents | Journal of Medicinal Chemistry - ACS Publications.

- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed.

- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC - PubMed Central.

- Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC - NIH.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI.

- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications.

- Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection | Antimicrobial Agents and Chemotherapy - ASM Journals.

- Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) | Journal of Medicinal Chemistry - ACS Publications.

- Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection | Journal of Medicinal Chemistry - ACS Publications.

- Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed.

Sources

- 1. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 12. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Dichlorinated Indole Compounds: A Technical Guide for Drug Discovery Professionals

Foreword

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast chemical space of indole derivatives, halogenated compounds, particularly dichlorinated indoles, have emerged as a class of molecules with potent and diverse pharmacological properties. The introduction of chlorine atoms onto the indole ring can significantly modulate the compound's lipophilicity, electronic distribution, and metabolic stability, thereby enhancing its interaction with biological targets and improving its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the significant biological activities of dichlorinated indole compounds, with a focus on their anticancer, antimicrobial, and neuroprotective effects. We will delve into the underlying mechanisms of action, explore the critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Anticancer Activities of Dichlorinated Indoles: A Multi-pronged Attack on Malignancy

Dichlorinated indole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Disrupting the Machinery of Cancer Cells

The anticancer effects of dichlorinated indoles are primarily attributed to their ability to induce apoptosis, inhibit crucial signaling pathways, and disrupt microtubule dynamics.

-

Induction of Apoptosis: A hallmark of many anticancer drugs, the induction of programmed cell death, or apoptosis, is a key mechanism for dichlorinated indoles. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Evidence suggests that dichlorinated indole derivatives can modulate the expression of key apoptotic proteins, leading to the activation of a cascade of caspases, the executioners of apoptosis.[4][5] Specifically, they have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[4][6] Some derivatives also activate the extrinsic pathway by upregulating death receptors and activating caspase-8.[6][7]

-

Inhibition of Kinase Signaling Pathways: Many cancers are driven by aberrant signaling pathways that promote uncontrolled cell growth and survival. Dichlorinated indoles have been identified as inhibitors of key kinases involved in these pathways. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to starvation and regression.[8]

-

Microtubule Disruption: The microtubule network is essential for cell division, and its disruption is a proven anticancer strategy. Certain chlorinated indole derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][9]

The intricate interplay of these mechanisms is visualized in the signaling pathway diagram below.

Caption: Anticancer mechanisms of dichlorinated indoles.

Structure-Activity Relationship (SAR): The Critical Role of Chlorine Positioning

The position of the chlorine atoms on the indole ring is a critical determinant of anticancer activity. While a comprehensive SAR for all possible dichlorinated isomers is still under investigation, several key trends have emerged:

-

Positions 4 and 6: Dichlorination at the C4 and C6 positions of the indole ring has been shown to be particularly effective. For instance, 4,6-dichloroindole derivatives have demonstrated potent antiproliferative activity.[10]

-

Positions 5 and 7: Substitution at the C5 and C7 positions also confers significant cytotoxic effects.

-

Electron-withdrawing nature: The electron-withdrawing nature of the chlorine atoms is believed to enhance the interaction of the indole scaffold with its biological targets, potentially through halogen bonding or by modulating the electronic properties of the indole ring.

Further derivatization at other positions of the indole nucleus can also influence activity. For example, substitution at the N1 position with small alkyl groups can enhance potency.[11]

Table 1: Anticancer Activity of Representative Dichlorinated Indole Derivatives

| Compound ID | Dichlorination Pattern | Target Cell Line | IC50 (µM) | Reference |

| Compound A | 4,6-dichloro | HeLa (Cervical Cancer) | 5.2 | Fictional Data for Illustration |

| Compound B | 5,7-dichloro | MCF-7 (Breast Cancer) | 8.1 | Fictional Data for Illustration |

| Compound C | 4,6-dichloro | A549 (Lung Cancer) | 3.9 | Fictional Data for Illustration |

Experimental Protocol: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of dichlorinated indole compounds on a cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Dichlorinated indole compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count HeLa cells.

-

Seed 5 x 10³ cells in 100 µL of complete DMEM into each well of a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of the dichlorinated indole compound in complete DMEM. A typical concentration range to start with is 0.1 to 100 µM.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubate for 48-72 hours.[12]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Prowess of Dichlorinated Indoles: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Dichlorinated indoles have emerged as promising candidates in this area, demonstrating significant activity against a range of pathogenic microorganisms, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[14][15]

Mechanism of Action: Breaching Bacterial Defenses

The antimicrobial action of dichlorinated indoles is not fully elucidated but is thought to involve multiple mechanisms:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of essential cellular components, and ultimately, cell death.[15]

-

Inhibition of Biofilm Formation: Bacterial biofilms are communities of microorganisms encased in a protective matrix, which makes them highly resistant to antibiotics. Dichlorinated indoles have been shown to inhibit biofilm formation and eradicate mature biofilms, a crucial attribute for an effective antimicrobial agent.[15]

-